molecular formula C7H5BrClNO2 B1608888 2-Bromo-4-chloro-5-nitrotoluene CAS No. 40371-64-0

2-Bromo-4-chloro-5-nitrotoluene

Cat. No. B1608888
CAS RN: 40371-64-0
M. Wt: 250.48 g/mol
InChI Key: RTIUAGUGNIQCLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-5-nitrotoluene involves several steps. It can be synthesized by the regioselective bromination of o-nitrotoluene . The synthesis process also involves Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrClNO2 . It has a molecular weight of 250.48 .


Chemical Reactions Analysis

This compound has been utilized in various synthesis processes. For instance, it has been used in the electrophilic bromination of nitrobenzene. It has also been used in the synthesis of medicinal intermediates.


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It is soluble in water, alcohols, and organic solvents. The molecular weight of this compound is 250.48 .

Scientific Research Applications

Synthesis Processes

2-Bromo-4-chloro-5-nitrotoluene has been utilized in various synthesis processes. For instance, a study detailed the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, demonstrating the relevance of derivatives of this compound in chemical synthesis (Xue Xu, 2006). Additionally, the compound has been used in the electrophilic bromination of nitrobenzene, showcasing its role in bromination reactions (V. Sobolev et al., 2014).

Nitration and Halogenation Studies

In the context of nitration and halogenation, this compound has been studied for its reactivity and product yield. For example, its use in ozone-mediated nitration of chloro- and bromo-benzenes and its derivatives was investigated, yielding insights into ortho-directing trends of chlorine and bromine substituents (Hitomi Suzuki & Tadashi Mori, 1994).

Medicinal Intermediates

It has also been used in the synthesis of medicinal intermediates. For instance, the preparation of 2-Bromo-6-fluorotoluene, an important medical intermediate, was achieved from 2-Amino-6-nitrotoluene, which is closely related to this compound (Li Jiang-he, 2010).

Structural Characterization Studies

Structural characterization of related compounds, like 2-bromo-4-nitropyridine N-oxide, provides insight into the potential applications of this compound in material sciences and crystallography (J. Hanuza et al., 2002).

Conformational and Vibrational Studies

Further studies on the conformational and vibrational properties of similar compounds, like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene, have been conducted. These studies offer insights into the chemical behavior and physical properties of this compound under various conditions, which is crucial for its application in scientific research (V. Arjunan et al., 2012).

Application in Crystal Structure Analysis

The synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes, including compounds similar to this compound, have provided valuable information on crystal structures and solid-state assemblies, indicating its potential use in crystallography and material science (Lili Wen & S. Rasmussen, 2007).

Studies on Electron Density and Molecular Interactions

Density functional theory and comparative vibrational spectroscopic studies on derivatives of this compound, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, have been conducted. These studies are crucial for understanding the electron density, molecular interactions, and electronic properties, which are essential for various scientific and industrial applications (V. Krishnakumar et al., 2013).

Mechanism of Action

Biochemical Pathways

BCNT has been utilized in various synthesis processes, including the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . BCNT, as part of this process, affects the pathways involved in carbon–carbon bond formation.

Safety and Hazards

2-Bromo-4-chloro-5-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-5-chloro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIUAGUGNIQCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193355
Record name 2-Bromo-4-chloro-5-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40371-64-0
Record name 1-Bromo-5-chloro-2-methyl-4-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-5-nitrotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-chloro-5-nitrotoluene
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Record name 2-bromo-4-chloro-5-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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